molecular formula C18H21BrN2O2 B10886175 3-[benzyl(2-hydroxyethyl)amino]-N-(4-bromophenyl)propanamide

3-[benzyl(2-hydroxyethyl)amino]-N-(4-bromophenyl)propanamide

Cat. No.: B10886175
M. Wt: 377.3 g/mol
InChI Key: JSOZTTOQNKCKCG-UHFFFAOYSA-N
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Description

3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-BROMOPHENYL)PROPANAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzyl group, a hydroxyethyl group, and a bromophenyl group. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-BROMOPHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylamine Intermediate: Benzylamine is reacted with 2-bromoethanol under basic conditions to form the benzyl(2-hydroxyethyl)amine intermediate.

    Amidation Reaction: The intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the final product, 3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-BROMOPHENYL)PROPANAMIDE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-BROMOPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH~3~) or sodium azide (NaN~3~) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-BROMOPHENYL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-BROMOPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-CHLOROPHENYL)PROPANAMIDE: Similar structure but with a chlorine atom instead of bromine.

    3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE: Similar structure but with a fluorine atom instead of bromine.

    3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-METHYLPHENYL)PROPANAMIDE: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-BROMOPHENYL)PROPANAMIDE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C18H21BrN2O2

Molecular Weight

377.3 g/mol

IUPAC Name

3-[benzyl(2-hydroxyethyl)amino]-N-(4-bromophenyl)propanamide

InChI

InChI=1S/C18H21BrN2O2/c19-16-6-8-17(9-7-16)20-18(23)10-11-21(12-13-22)14-15-4-2-1-3-5-15/h1-9,22H,10-14H2,(H,20,23)

InChI Key

JSOZTTOQNKCKCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCC(=O)NC2=CC=C(C=C2)Br)CCO

Origin of Product

United States

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